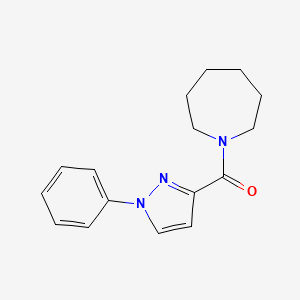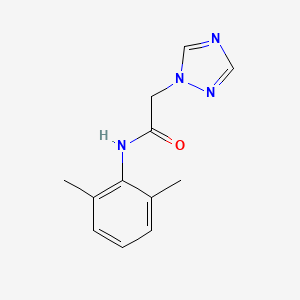
2-(3-fluorophenyl)-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as FQPA and has been synthesized using various methods. The purpose of
作用機序
FQPA acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This inhibition of calcium influx may be responsible for the anxiolytic and antidepressant effects of FQPA.
Biochemical and Physiological Effects:
FQPA has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have antinociceptive effects, which may be due to its inhibition of the NMDA receptor. FQPA has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
実験室実験の利点と制限
FQPA has several advantages for use in lab experiments. This compound has a high affinity for the NMDA receptor and can be used to selectively inhibit this receptor. FQPA has also been shown to have a low toxicity profile, which makes it suitable for use in in vivo experiments. However, the synthesis of FQPA can be challenging and may require the use of hazardous reagents.
将来の方向性
There are several future directions for the use of FQPA in scientific research. This compound may have potential applications in the treatment of anxiety disorders and depression. FQPA may also be useful in the study of the NMDA receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of FQPA and its mechanism of action.
合成法
The synthesis of FQPA has been achieved using various methods. The most common method involves the reaction of 3-fluoroaniline with 2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form FQPA. Other methods involve the use of different coupling agents and solvents.
科学的研究の応用
FQPA has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. FQPA has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
2-(3-fluorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-3-1-2-11(8-13)9-17(22)19-14-5-6-15-12(10-14)4-7-16(21)20-15/h1-3,5-6,8,10H,4,7,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPVWREGIAKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)


![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
